2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol
Description
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol is a bicyclic cyclopropane derivative featuring two fused cyclopropane rings with four methyl substituents (at positions 2', 2', 3', and 3') and a hydroxyl group at position 1 (Figure 1). Its steric and electronic properties are influenced by the high degree of substitution, which impacts reactivity and stability.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3 |
InChI Key |
VRTFTQBZRJDJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2(CC2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.
Chemical Reactions Analysis
Types of Reactions
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
Scientific Research Applications
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substitution Patterns : The target compound’s four methyl groups introduce significant steric hindrance compared to 1y (two methyl groups) or phenyl-substituted analogs . This likely reduces its reactivity in nucleophilic additions or rearrangements.
- Functional Group Stability : The hydroxyl group in 1y is susceptible to silylation or oxidation, whereas the target compound’s alcohol may exhibit enhanced stability due to steric protection .
Reactivity and Catalytic Behavior
- Catalytic Rearrangements : Silylated analogs of 1y undergo Zn(II)- or Rh(I)-catalyzed rearrangements to form spirocyclic ketones or thiocyanates (e.g., 6b and 7b in ) . The target compound’s saturated structure may limit such reactivity, favoring instead hydrogenation or ring-opening pathways.
- Stereoselectivity : Derivatives of 1y exhibit diastereomeric ratios (dr) up to 72:28 in spiroketal formations , while the target compound’s stereochemical outcomes remain unexplored.
Physical and Spectral Properties
- Mass Spectrometry : HRMS data for 1y ([M–H]⁺ 191.1430) aligns with its molecular formula, while the target compound’s theoretical [M–H]⁺ would be 165.1385 (C₁₁H₁₇O).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
